molecular formula C15H16N4O2 B2756481 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide CAS No. 2034468-26-1

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No. B2756481
CAS RN: 2034468-26-1
M. Wt: 284.319
InChI Key: PQPSVJLVNJARFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide, also known as CPI-444, is a novel small molecule inhibitor of the adenosine A2A receptor. It has gained significant attention in the field of cancer research due to its potential therapeutic applications in the treatment of various types of cancer.

Mechanism of Action

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide works by blocking the adenosine A2A receptor, which is known to play a role in suppressing the immune system. By blocking this receptor, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is able to activate the immune system and enhance the body's ability to fight cancer.
Biochemical and Physiological Effects:
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical models, including the activation of tumor-infiltrating lymphocytes, the inhibition of regulatory T cells, and the induction of cytokine production. These effects contribute to the drug's ability to enhance the body's immune response to cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is its ability to enhance the effectiveness of other cancer therapies. This makes it a promising candidate for combination therapy in the treatment of cancer. However, like all drugs, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide has limitations. For example, it may not be effective in all types of cancer, and it may have side effects that limit its use in certain patients.

Future Directions

There are a number of future directions for research on 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide. One area of focus is the development of new combination therapies that incorporate 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide. Another area of focus is the identification of biomarkers that can be used to predict which patients are most likely to benefit from treatment with 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide. Additionally, further research is needed to better understand the mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide and to identify any potential side effects that may limit its use in clinical practice.

Synthesis Methods

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide involves several steps, including the reaction of 2-cyanopyridine with cyclopropylamine to form 2-cyclopropylamino-3-cyanopyridine. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-cyclopropylamino-3-hydroxypyridine. The final step involves the reaction of 2-cyclopropylamino-3-hydroxypyridine with 6-methyl-2-pyridylacetic acid to form 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide.

Scientific Research Applications

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lung cancer, melanoma, and renal cell carcinoma. It has been shown to enhance the effectiveness of other cancer therapies, such as immune checkpoint inhibitors.

properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10-3-2-4-13(16-10)17-14(20)9-19-15(21)8-7-12(18-19)11-5-6-11/h2-4,7-8,11H,5-6,9H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPSVJLVNJARFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide

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